6-Chloro-2(3H)-pyridinone
Overview
Description
6-Chloro-2(3H)-pyridinone is a heterocyclic organic compound featuring a pyridinone ring substituted with a chlorine atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2(3H)-pyridinone typically involves the chlorination of 2(3H)-pyridinone. One common method includes the reaction of 2(3H)-pyridinone with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
2(3H)-pyridinone+POCl3→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2(3H)-pyridinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into 6-chloro-2-piperidinone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted pyridinones.
Oxidation: Pyridine N-oxides.
Reduction: 6-Chloro-2-piperidinone.
Scientific Research Applications
6-Chloro-2(3H)-pyridinone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 6-Chloro-2(3H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the sixth position enhances the compound’s reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2(3H)-Pyridinone: Lacks the chlorine substitution, resulting in different reactivity and applications.
6-Bromo-2(3H)-pyridinone: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
2-Pyridone: Another pyridinone derivative with distinct properties due to the absence of halogen substitution.
Uniqueness: 6-Chloro-2(3H)-pyridinone is unique due to the presence of the chlorine atom, which significantly influences its chemical reactivity and potential applications. The chlorine substitution enhances its ability to participate in nucleophilic substitution reactions and form stable complexes with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-3H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQDXUCTLMTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355750 | |
Record name | 6-chloro-3H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-97-0 | |
Record name | 6-chloro-3H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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